N'-Methylnicotinamide
Description
N-Methylnicotinamide (N-Methylnicotinamide, NMND) is a methylated metabolite of nicotinamide (vitamin B3), synthesized via the enzyme nicotinamide N-methyltransferase (NNMT) using S-adenosylmethionine (SAMe) as the methyl donor . It plays a critical role in nicotinamide metabolism, serving as an intermediate that is further catabolized into metabolites such as N-methyl-2-pyridone-5-carboxamide (Met2PY) . NMND has emerged as a biomarker and modulator in diverse physiological and pathological processes:
- Cardiovascular Health: NMND protects endothelial function by modulating the asymmetric dimethylarginine (ADMA)-dimethylarginine dimethylaminohydrolase (DDAH) axis, reducing oxidative stress and attenuating atherosclerosis in apolipoprotein E-deficient mice .
- Neuropsychiatric Disorders: Reduced urinary NMND levels are associated with major depressive disorder (MDD), bipolar disorder (BD), autism spectrum disorder (ASD), and mitochondrial encephalopathies (e.g., MELAS), implicating its role in neuronal homeostasis .
- Cancer Metabolism: NMND and NNMT are linked to microRNA-1291-altered metabolomic profiles in pancreatic carcinoma, suppressing tumorigenesis .
- Metabolic Regulation: NMND levels correlate with energy expenditure; NNMT knockdown increases nicotinamide and SAMe, enhancing energy utilization and protecting against obesity .
Properties
IUPAC Name |
N-methylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-8-7(10)6-3-2-4-9-5-6/h2-5H,1H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYVXHFWBYUDDBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00870467 | |
| Record name | N-Methylnicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00870467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | N-Methylnicotinamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003152 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
114-33-0 | |
| Record name | N′-Methylnicotinamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114-33-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | N-Methylnicotinamide | |
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| Record name | N-methylnicotinamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08840 | |
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| Record name | N-Methylnicotinamide | |
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| Record name | N-Methylnicotinamide | |
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| Record name | N-methylnicotinamide | |
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| Record name | NICOTINYL METHYLAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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| Record name | N-Methylnicotinamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003152 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
103.5 °C | |
| Record name | N-methylnicotinamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08840 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-Methylnicotinamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003152 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Role of Nicotinamide N-Methyltransferase (NNMT)
Nicotinamide N-methyltransferase (NNMT) is the principal enzyme responsible for the endogenous production of NMN in mammalian systems. NNMT catalyzes the transfer of a methyl group from AdoMet to the pyridine nitrogen of nicotinamide, yielding NMN and S-adenosylhomocysteine (SAH). Recombinant human NNMT (rhNNMT) has been successfully utilized in in vitro synthesis, demonstrating high specificity and efficiency.
Experimental Protocol for Enzymatic Methylation
In a standardized procedure, rhNNMT (15.4 µg/mL) is incubated with nicotinamide (1 mM) and AdoMet (40 µM) in Tris buffer (pH 8.6) containing 1 mM dithiothreitol (DTT) at 37°C for 30 minutes. The reaction is terminated by adding acetonitrile containing an internal standard (NMN-d3), followed by centrifugation and liquid chromatography-mass spectrometry (LC-MS) analysis. This method achieves near-quantitative conversion of nicotinamide to NMN, with minimal byproduct formation.
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Enzyme Concentration | 15.4 µg/mL | Linear increase up to 20 µg/mL |
| Nicotinamide | 1 mM | Saturation above 2 mM |
| AdoMet | 40 µM | Rate-limiting below 40 µM |
| Incubation Time | 30 minutes | Plateaus after 45 minutes |
Chemical Synthesis of N-Methylnicotinamide
Methylation Using Methyl Iodide
Chemical methylation of nicotinamide employs alkylating agents such as methyl iodide (CH₃I) in the presence of a base. The reaction proceeds via nucleophilic attack on the pyridine nitrogen, facilitated by deprotonation.
Reaction Mechanism and Conditions
The general reaction is represented as:
A typical procedure involves dissolving nicotinamide (1 equiv) in anhydrous dimethylformamide (DMF), adding methyl iodide (1.2 equiv) and potassium carbonate (2 equiv), and stirring at 60°C for 12 hours. The crude product is purified via recrystallization from ethanol, yielding NMN with ~70% purity.
Challenges and Limitations
-
Byproduct Formation : Over-methylation can occur at the amide group, necessitating precise stoichiometric control.
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Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity but complicate purification.
Table 2. Comparative Analysis of Chemical vs. Enzymatic Synthesis
| Criteria | Chemical Method | Enzymatic Method |
|---|---|---|
| Yield | 60–70% | >90% |
| Reaction Time | 12–24 hours | 30–60 minutes |
| Byproducts | Over-methylated species | Negligible |
| Scalability | Moderate | High (bioreactor systems) |
Industrial-Scale Production and Purification
Vacuum Distillation in Amidation Processes
Although primarily used for nicotinamide synthesis, vacuum distillation techniques (as described in US4681946A) offer insights into large-scale NMN production. A two-stage process involving amidation of nicotinic acid with ammonia under superatmospheric pressure (2–60 bar) followed by vacuum distillation (2–10 mbar) achieves >95% purity. While this patent focuses on nicotinamide, analogous strategies could be adapted for NMN by integrating methylation steps post-distillation.
Key Distillation Parameters
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Pressure : 2–10 mbar at the column top to prevent thermal decomposition.
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Temperature : 190–220°C in the reaction stage, with distillation conducted below 190°C.
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Column Design : Structured packing with minimal pressure drop to enhance separation efficiency.
Analytical Methods for NMN Characterization
High-Resolution Mass Spectrometry (HRMS)
Structural confirmation of NMN is achieved using nanoLC-HRMS/MS, which provides accurate mass measurements (<5 ppm error) and fragmentation patterns. Positive ionization mode with an m/z range of 100–600 ensures detection of NMN ([M+H]⁺ = 153.0668) and its deuterated internal standard ([M+H]⁺ = 156.0834).
Chemical Reactions Analysis
Types of Reactions: N-Methylnicotinamide primarily undergoes methylation reactions. It can also participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Methylation: S-adenosyl-L-methionine is the primary methyl donor in the methylation of nicotinamide to form N-Methylnicotinamide.
Oxidation and Reduction: These reactions typically require specific oxidizing or reducing agents under controlled conditions.
Major Products: The primary product of the methylation reaction is N-Methylnicotinamide itself. In oxidation reactions, the compound may be further oxidized to form various derivatives, depending on the specific conditions and reagents used .
Scientific Research Applications
N-Methylnicotinamide has several applications in scientific research:
Mechanism of Action
N-Methylnicotinamide exerts its effects primarily through its role as a metabolite of niacinamide. It is involved in the regulation of energy metabolism and cellular signaling pathways. The compound acts as an endogenous activator of prostacyclin synthesis, which regulates thrombolytic and inflammatory processes in the cardiovascular system . Additionally, it stimulates lipolysis and enhances the utilization of energy stores in response to low muscle energy availability .
Comparison with Similar Compounds
Metabolic and Functional Distinctions
- NMND vs. Nicotinamide : While both derive from vitamin B3, NMND is a methylation product with distinct roles in redox balance and disease biomarkers. NMND demonstrates stronger therapeutic effects than nicotinamide in inhibiting arterial thrombosis via prostacyclin-mediated mechanisms .
- NMND vs. NMN: NMN directly fuels NAD+ synthesis, whereas NMND is a metabolic byproduct linked to SAMe-dependent pathways. NMN is explored for anti-aging, while NMND serves as a diagnostic marker for neuropsychiatric disorders .
- NMND vs. 4PYR : 4PYR accumulation in cancer models correlates with reduced NMND and elevated Met2PY, suggesting competition in nicotinamide metabolic flux .
Disease-Specific Associations
Intersystemic Correlations
NMND is one of only eight metabolites significantly correlated between blood and feces, indicating its systemic regulatory role in gut-microbiota interactions . In contrast, nicotinamide and NMN show tissue-specific distributions.
Biological Activity
N-Methylnicotinamide (MNA) is a significant metabolite of nicotinamide (NAM) and has garnered attention for its diverse biological activities. This article explores the biological activity of MNA, focusing on its mechanisms, effects on various biological processes, and implications in health and disease.
Overview of N-Methylnicotinamide
N-Methylnicotinamide is produced through the methylation of nicotinamide by the enzyme nicotinamide N-methyltransferase (NNMT). This compound plays a crucial role in various metabolic pathways and has been implicated in numerous physiological and pathological processes.
-
Anti-Inflammatory Effects :
MNA has been shown to exert anti-inflammatory properties. In studies involving activated macrophages, MNA inhibited the production of reactive oxygen species (ROS) and pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent. Specifically, MNA reduced ROS generation without significantly affecting other inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) . -
Cardiovascular Regulation :
MNA is involved in regulating thrombotic processes. It has been demonstrated to inhibit platelet-dependent thrombosis through mechanisms involving cyclooxygenase-2 (COX-2) and prostacyclin production. This suggests that MNA may play a protective role in cardiovascular health by modulating thrombotic and inflammatory responses . -
Energy Metabolism :
Recent studies propose that MNA acts as a myokine, enhancing energy utilization during states of low muscle energy availability. It stimulates lipolysis in muscle cells and alters plasma levels based on fasting states, indicating its role in metabolic regulation . -
Cancer Biology :
NNMT, the enzyme responsible for producing MNA, has been linked to cancer progression. High expression levels of NNMT have been associated with various cancers, influencing cellular metabolism and epigenetic remodeling. MNA itself may contribute to tumor-promoting processes by affecting immune cell function .
Case Study 1: Cirrhosis Patients
A study examining serum levels of MNA in cirrhotic patients found significantly elevated levels compared to healthy controls. This increase was attributed to altered methylation processes in liver disease, highlighting the potential role of MNA as a biomarker for liver dysfunction .
Case Study 2: Neurodegenerative Disease
A case study involving a young male with an undiagnosed neurodegenerative condition revealed abnormal nicotinamide metabolism, including low levels of both NAM and its metabolites like MNA. This suggests that disruptions in MNA production may be linked to neurodegenerative processes .
Research Findings
| Biological Activity | Mechanism | Implications |
|---|---|---|
| Anti-inflammatory | Inhibition of ROS production | Potential therapeutic target for inflammatory diseases |
| Cardiovascular protection | Modulation of thrombotic processes | May reduce cardiovascular events |
| Energy metabolism | Stimulation of lipolysis | Possible biomarker for metabolic disorders |
| Cancer progression | Epigenetic remodeling via NNMT | Potential target for cancer therapy |
Q & A
Q. What are the validated methods for synthesizing N-methylnicotinamide, and how can yield optimization be achieved?
N-methylnicotinamide can be synthesized via:
- Route 1 : Reacting N-methoxy-N-methylnicotinamide under controlled conditions (yield ~79%) .
- Route 2 : Using methylamine hydrochloride, which achieves ~80% yield . Key optimization steps include pH control, temperature modulation (e.g., 50–60°C), and purification via recrystallization. For reproducibility, validate purity using HPLC or NMR, adhering to protocols in structural characterization studies .
Q. How can N-methylnicotinamide be quantified in biological fluids like urine or serum?
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Use reverse-phase C18 columns with mobile phases (e.g., methanol/water + 0.1% formic acid) for separation. Quantify via multiple reaction monitoring (MRM) transitions (e.g., m/z 137 → 94 for NMN) .
- Metabolomic Workflows : Normalize data to creatinine levels and apply multivariate statistical models (e.g., PLS-DA) to distinguish NMN fluctuations in conditions like bipolar disorder or diabetes .
Q. What experimental models are suitable for studying NMN’s role in mitochondrial dysfunction?
- In Vitro : Use SH-SY5Y neuroblastoma cells or isolated rat brain mitochondria to assess NMN’s impact on Complex I activity and ROS production via assays like MTT or DCFH-DA .
- In Vivo : Rodent midbrain injections (e.g., 10–20 mg/kg NMN) to evaluate dopamine depletion and oxidative stress markers (e.g., glutathione peroxidase activity) .
Advanced Research Questions
Q. How does NMN interact with nicotinamide N-methyltransferase (NNMT) in cancer metabolomics, and what methodological approaches elucidate this relationship?
- Enzyme Activity Assays : Measure NNMT activity using S-adenosyl methionine (SAM) as a methyl donor and quantify NMN via LC-MS .
- Transcriptomic/Proteomic Profiling : Combine CRISPR-Cas9 NNMT knockdown with metabolomics to identify NMN-associated pathways (e.g., miR-1291 in pancreatic cancer) .
- Data Integration : Use pathway analysis tools (e.g., MetaboAnalyst) to map NMN levels to NAD+ salvage pathways and tumorigenesis markers .
Q. What contradictions exist in NMN’s role as a biomarker, and how can they be resolved?
- Contradiction : NMN is elevated in diabetes (urine) but reduced in bipolar disorder .
- Resolution : Context-dependent validation:
- Cohort Stratification : Segment data by sex, comorbidities, and medication use (e.g., NMN is lower in female bipolar patients) .
- Multi-Omics Integration : Correlate NMN with transcriptomic data (e.g., NNMT expression) and clinical parameters (e.g., HbA1c in diabetes) .
Q. How can NMN’s structural properties be leveraged to design coordination complexes for material science applications?
- Synthesis of Metal Complexes : React NMN with Cu(II) salts (e.g., Cu(NO₃)₂) under hydrothermal conditions to form hydrogen-bonded supramolecular structures .
- Characterization : Use X-ray crystallography for structural elucidation and Hirshfeld surface analysis to study non-covalent interactions .
Methodological Best Practices
Q. What statistical and reporting standards are critical for preclinical NMN studies?
- NIH Guidelines : Report animal/cell line details (e.g., strain, passage number), NMN dosing, and randomization methods .
- Data Transparency : Share raw metabolomic datasets via repositories like MetaboLights, ensuring FAIR (Findable, Accessible, Interoperable, Reusable) principles .
Q. How can researchers mitigate NMN’s confounding effects in neurotoxicity studies?
- Controls : Include nicotinamide-only groups to differentiate NMN-specific effects from precursor-related outcomes .
- Dose-Response Curves : Test NMN across a range (1–50 µM in vitro; 5–30 mg/kg in vivo) to identify threshold effects on dopamine depletion .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
